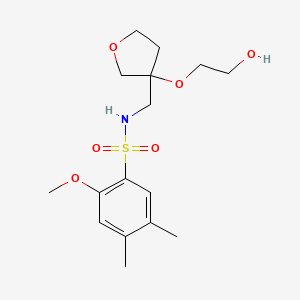
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H25NO6S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C15H21NO4S
- Molecular Weight : 311.4 g/mol
- CAS Number : 2310225-63-7
These properties are essential for understanding the compound's behavior in biological systems and its interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, compounds with similar structures have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are critical in the inflammatory response and pain signaling pathways.
Key Mechanisms
- COX Inhibition : The compound may inhibit COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress.
- Cellular Signaling Modulation : The compound may influence various signaling pathways within cells, potentially affecting cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that similar sulfonamide derivatives can inhibit the growth of cancer cell lines. For instance:
- Study on COX Inhibition : A study indicated that certain tetrahydrofuran derivatives showed significant COX-2 inhibition, suggesting that the structural features of these compounds are crucial for their biological activity .
Case Studies
- Anti-inflammatory Effects : In a controlled study, a related compound was shown to reduce inflammation in animal models by inhibiting COX-2 activity. This suggests that this compound may possess similar anti-inflammatory properties.
- Anticancer Potential : Another investigation into the effects of similar benzenesulfonamide derivatives revealed their potential in reducing tumor growth in xenograft models. This highlights the need for further exploration into the anticancer efficacy of this compound.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO4S |
| Molecular Weight | 311.4 g/mol |
| CAS Number | 2310225-63-7 |
| Potential Biological Activities | COX inhibition, Antioxidant activity, Anti-inflammatory effects |
Propiedades
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S/c1-12-8-14(21-3)15(9-13(12)2)24(19,20)17-10-16(23-7-5-18)4-6-22-11-16/h8-9,17-18H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMYTFWEPVXYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOC2)OCCO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













